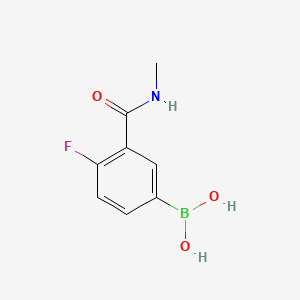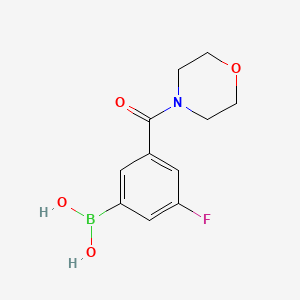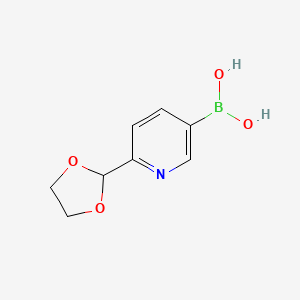
(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid
Übersicht
Beschreibung
“(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C8H10BNO4 . It is also known by other synonyms such as “2-(1,3-Dioxolan-2-yl)pyridine-5-boronic acid” and "Boronic acid, B-[6-(1,3-dioxolan-2-yl)-3-pyridinyl]-" .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters, including “(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid”, can be achieved through various methods. One of the common methods is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves the iridium or rhodium-catalyzed C-H or C-F borylation .Molecular Structure Analysis
The molecular structure of “(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid” consists of a pyridine ring attached to a 1,3-dioxolane ring at the 6-position and a boronic acid group at the 3-position . The average mass of this compound is 194.980 Da .Chemical Reactions Analysis
Boronic acids, including “(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid”, are highly valuable building blocks in organic synthesis. They can undergo a variety of transformations, including oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations . Protodeboronation of boronic esters, including “(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid”, is a valuable but underdeveloped transformation .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Boronic acids, including (6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid, are widely used as reagents and catalysts in organic synthesis. They participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling, which is pivotal for constructing carbon-carbon bonds in the synthesis of complex organic molecules .
Chemical Biology Probes
These compounds serve as probes in chemical biology due to their ability to form reversible covalent bonds with sugars and other diols. This property is utilized in the development of sensors for glucose monitoring, which is particularly relevant for diabetes management .
Therapeutic Drugs
Boronic acids are explored for their therapeutic potential. The unique reactivity of boronic acids with various biological molecules opens avenues for drug development, including cancer therapy and antibacterial agents .
Sensing Applications
The interaction of boronic acids with strong Lewis bases such as fluoride or cyanide anions leads to their utility in various sensing applications. They can be used in both homogeneous assays and heterogeneous detection systems .
Biomedical Science
The compound’s boronic acid moiety may be leveraged in biomedical science for its chemistries at physiological pH, offering multidisciplinary applications such as enzyme inhibition or modulation of biological pathways .
Molecular Recognition
Boronic acids are employed in molecular recognition to differentiate mono- and polysaccharides due to their similar size and structure. This application is significant in biological systems where saccharides play crucial roles .
Wirkmechanismus
The mechanism of action of “(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid” in chemical reactions is largely dependent on the specific reaction conditions and the other reactants involved. In Suzuki-Miyaura coupling reactions, for example, boronic acids react with organohalides in the presence of a palladium catalyst and a base to form a new carbon-carbon bond .
Zukünftige Richtungen
The future directions for the use of “(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid” and similar boronic acids are likely to involve further exploration of their potential in various chemical reactions. For instance, the development of more efficient and versatile methods for the protodeboronation of boronic esters could open up new possibilities for the use of these compounds in organic synthesis .
Eigenschaften
IUPAC Name |
[6-(1,3-dioxolan-2-yl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO4/c11-9(12)6-1-2-7(10-5-6)8-13-3-4-14-8/h1-2,5,8,11-12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBZOUJAMDSHIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C2OCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660540 | |
| Record name | [6-(1,3-Dioxolan-2-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid | |
CAS RN |
1072952-38-5 | |
| Record name | [6-(1,3-Dioxolan-2-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




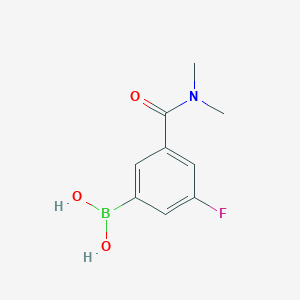
![1-[4-Nitro-3-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1387901.png)
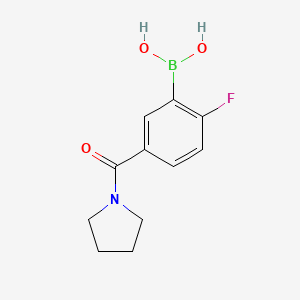
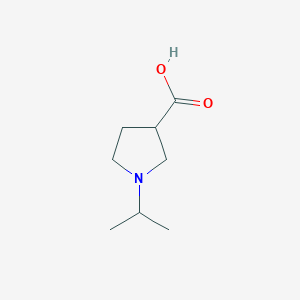
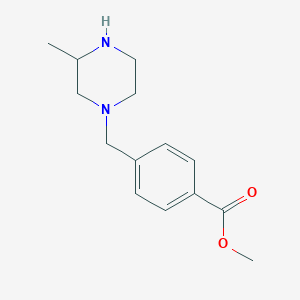

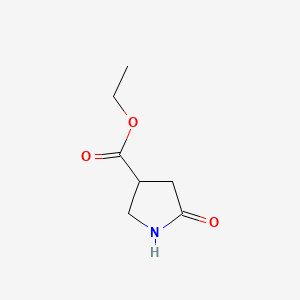

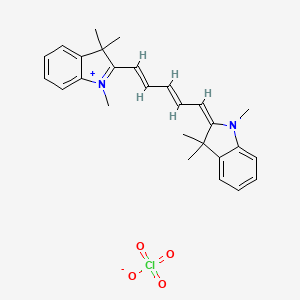
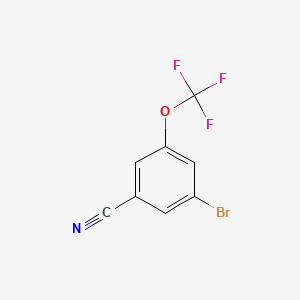
![1-[2-Fluoro-4-(methylsulfonyl)phenyl]-3-methylpiperazine](/img/structure/B1387915.png)
